molecular formula C14H11ClN2S B14002169 4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide CAS No. 64510-97-0

4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide

Katalognummer: B14002169
CAS-Nummer: 64510-97-0
Molekulargewicht: 274.8 g/mol
InChI-Schlüssel: JZEHSSBFQIBGCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide is an organic compound with the molecular formula C14H13ClN2S It is characterized by the presence of a chlorophenyl group, a methylideneamino linkage, and a benzene-1-carbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminobenzenecarbothioamide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine, using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[(4-chlorophenyl)methyl]amino}benzene-1-carbothioamide
  • 4-[(E)-[(4-chlorophenyl)methylidene]amino]phenyl 4-tert-butylbenzoate
  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide

Uniqueness

4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a carbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

64510-97-0

Molekularformel

C14H11ClN2S

Molekulargewicht

274.8 g/mol

IUPAC-Name

4-[(4-chlorophenyl)methylideneamino]benzenecarbothioamide

InChI

InChI=1S/C14H11ClN2S/c15-12-5-1-10(2-6-12)9-17-13-7-3-11(4-8-13)14(16)18/h1-9H,(H2,16,18)

InChI-Schlüssel

JZEHSSBFQIBGCP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=S)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.